molecular formula C8H11N3 B3359063 2,5-Diethyl-1H-imidazole-1-carbonitrile CAS No. 83505-77-5

2,5-Diethyl-1H-imidazole-1-carbonitrile

Cat. No.: B3359063
CAS No.: 83505-77-5
M. Wt: 149.19 g/mol
InChI Key: GDNOWTYFLAVDLJ-UHFFFAOYSA-N
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Description

2,5-Diethyl-1H-imidazole-1-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with ethyl groups at the 2 and 5 positions and a nitrile group at the 1 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

2,5-Diethyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1H-imidazole-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Methylimidazole: Similar structure but with a methyl group instead of ethyl groups.

    4,5-Diphenylimidazole: Features phenyl groups at the 4 and 5 positions.

    1H-Imidazole-4-carbonitrile: Similar nitrile substitution but different position.

Uniqueness: 2,5-Diethyl-1H-imidazole-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 5 positions enhances its lipophilicity and potentially its biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

2,5-diethylimidazole-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7-5-10-8(4-2)11(7)6-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOWTYFLAVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1C#N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517029
Record name 2,5-Diethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-77-5
Record name 2,5-Diethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,5-Diethyl-1H-imidazole-1-carbonitrile

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